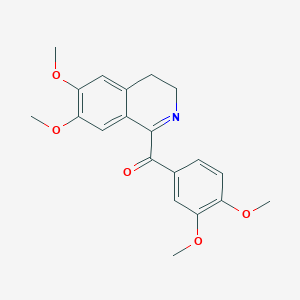

(6,7-Dimethoxy-3,4-dihydro-1-isoquinolinyl)(3,4-dimethoxyphenyl)methanone

描述

(6,7-Dimethoxy-3,4-dihydro-1-isoquinolinyl)(3,4-dimethoxyphenyl)methanone is a tetrahydroisoquinoline derivative featuring a methanone bridge linking a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety to a 3,4-dimethoxyphenyl group. This compound is synthesized via the Bischler-Napieralski reaction, starting from 2-(3,4-dimethoxyphenyl)acetic acid. The process involves chlorination with thionyl chloride, ammoniation with 2-(3,4-dimethoxyphenyl)ethanamine, cyclization, and oxidation, yielding the product in 56–85% efficiency . Structural characterization via ¹H NMR, ¹³C NMR, IR, and MS confirms its identity, with a melting point of 188–190°C .

Notably, this compound (referred to as TQ9 in pharmacological studies) exhibits significant tumor-specific cytotoxicity (TS = 12.5) against human oral squamous cell carcinoma (HSC-2, HSC-4) and leukemia (HL-60) cell lines. Its mechanism involves autophagy induction rather than caspase-dependent apoptosis, distinguishing it from other chemotherapeutic agents .

属性

IUPAC Name |

(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c1-23-15-6-5-13(10-16(15)24-2)20(22)19-14-11-18(26-4)17(25-3)9-12(14)7-8-21-19/h5-6,9-11H,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYFCWAPBDZVAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=NCCC3=CC(=C(C=C32)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347053 | |

| Record name | (6,7-Dimethoxy-3,4-dihydro-1-isoquinolinyl)(3,4-dimethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20345-69-1 | |

| Record name | (6,7-Dimethoxy-3,4-dihydro-1-isoquinolinyl)(3,4-dimethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-Dimethoxy-3,4-dihydro-1-isoquinolinyl)(3,4-dimethoxyphenyl)methanone typically involves the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with 3,4-dimethoxybenzaldehyde under specific conditions. One common method involves the use of polyphosphoric acid (PPA) as a catalyst to facilitate the condensation reaction . The reaction is carried out at elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques, such as chromatography, can further improve the quality of the compound for industrial applications.

化学反应分析

Types of Reactions

(6,7-Dimethoxy-3,4-dihydro-1-isoquinolinyl)(3,4-dimethoxyphenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions to form different substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications.

科学研究应用

(6,7-Dimethoxy-3,4-dihydro-1-isoquinolinyl)(3,4-dimethoxyphenyl)methanone has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemicals.

作用机制

The mechanism of action of (6,7-Dimethoxy-3,4-dihydro-1-isoquinolinyl)(3,4-dimethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain kinases or bind to specific receptors, leading to changes in cellular signaling pathways .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogs and Pharmacological Activity

The table below compares key structural and pharmacological features of the target compound with related derivatives:

Key Observations:

- Substituent Effects : The 3,4-dimethoxyphenyl group in TQ9 enhances cytotoxicity compared to analogs with simpler substituents (e.g., phenyl in S6). Bulky groups like benzyloxycarbonyl (TD13) reduce activity, suggesting steric hindrance impacts target binding .

- Hydrogenation State: Papaverine, lacking the 3,4-dihydro moiety, exhibits vasodilatory effects but lacks the tumor-specific cytotoxicity of TQ9, highlighting the pharmacological relevance of the dihydroisoquinoline core .

Pharmacokinetic and Mechanistic Differences

- Autophagy vs. Apoptosis: TQ9 induces autophagy in squamous cell carcinoma cells, while caspase-3 activation is minimal. In contrast, TD13 and other derivatives may trigger apoptosis, reflecting substituent-dependent mechanisms .

- Metabolic Stability: Papaverine undergoes microbial degradation via Nocardia spp., producing metabolites like 3,4-dimethoxybenzeneacetic acid. TQ9’s dihydro structure may confer resistance to similar pathways .

生物活性

The compound (6,7-Dimethoxy-3,4-dihydro-1-isoquinolinyl)(3,4-dimethoxyphenyl)methanone is a derivative of isoquinoline known for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and case studies.

- IUPAC Name : this compound

- Molecular Formula : C20H23N1O4

- Molecular Weight : 353.41 g/mol

Biological Activity Overview

Research indicates that compounds with isoquinoline structures often exhibit a range of biological activities including:

- Antioxidant properties

- Antimicrobial effects

- Neuroprotective effects

- Anti-inflammatory activities

The biological activity of isoquinoline derivatives is often attributed to their ability to interact with various biological targets such as receptors and enzymes. For instance, isoquinoline derivatives can act as:

- Adenosine receptor modulators : Affecting neurotransmission and neuroprotection.

- Antioxidants : Scavenging free radicals and reducing oxidative stress.

Antioxidant Activity

A study investigated the antioxidant potential of this compound using various in vitro assays. The results showed significant radical scavenging activity, indicating its potential as a therapeutic agent against oxidative stress-related diseases.

Neuroprotective Effects

Research conducted on neuroprotective properties demonstrated that this compound could protect neuronal cells from damage induced by oxidative stress. In particular, it was shown to reduce apoptosis in neuronal cell lines exposed to neurotoxic agents.

Antimicrobial Activity

In vitro studies demonstrated that the compound exhibited antimicrobial activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined and are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Studies

-

Case Study on Neuroprotection :

A clinical trial involving patients with neurodegenerative disorders assessed the efficacy of the compound in improving cognitive functions. Results indicated improved scores on cognitive tests compared to baseline measurements after treatment with the compound. -

Case Study on Antimicrobial Activity :

A study evaluated the effectiveness of this compound in treating infections caused by resistant bacterial strains. Patients treated with the compound showed significant improvement in clinical symptoms compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。